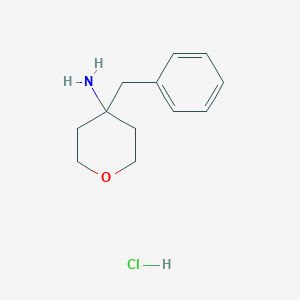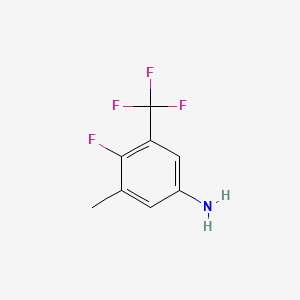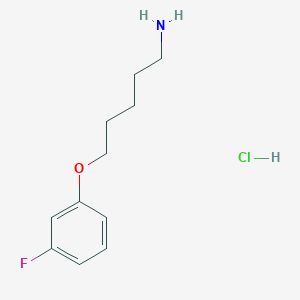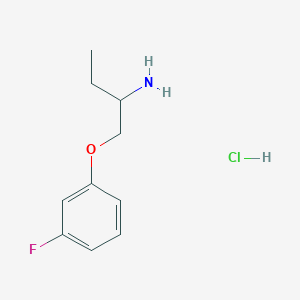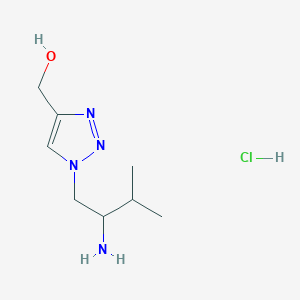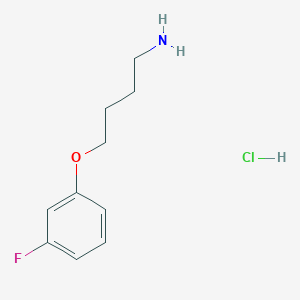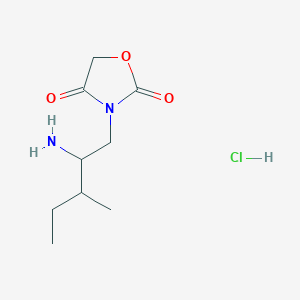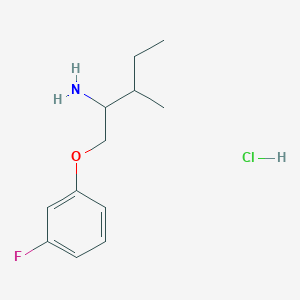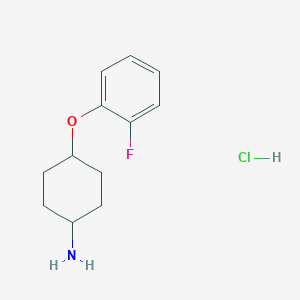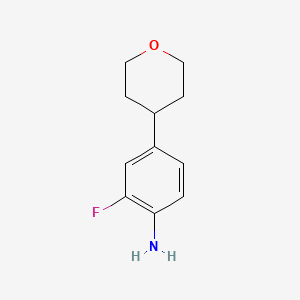
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
Overview
Description
“2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” (OTX), an O-substituted hydroxylamine2, and “4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic Acid”, a reagent used in the synthesis of certain anti-cancer compounds3.
Synthesis Analysis
The synthesis of related compounds involves the coupling of OTX with alkaline gel electrophoresis2, and the creation of Tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid4. However, the specific synthesis process for “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is not readily available.
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” is not explicitly provided in the search results. However, a related compound, “2-fluoro-4-(tetrahydro-2H-pyran-4-yl)pyridine”, has the InChI code1S/C10H12FNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H25.Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, related compounds like “3,4-Dihydro-2H-pyran” can react with alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, a related compound, “Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-”, has a molecular weight of 172.22156.Scientific Research Applications
Synthetic Methodologies and Intermediates
- A study detailed an efficient synthesis process for a key intermediate for TAK-779, a CCR5 antagonist, showcasing the importance of substituted anilines in pharmaceutical synthesis. This method highlights potential pathways for synthesizing compounds similar to 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline, which could serve as intermediates in drug synthesis (Hashimoto et al., 2002).
- Research on the synthesis and antifungal activity of certain quinoline derivatives originating from substituted anilines emphasizes the role of these compounds in developing new antifungal agents. This indicates a potential research direction for exploring the biological activities of related compounds, including 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline (Yuan et al., 2011).
Antimicrobial and Biological Applications
- Another study on substituted anilines reported the facile synthesis and significant antibacterial and antifungal activities of certain derivatives, suggesting a promising area for the application of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in developing new antimicrobial compounds (Banoji et al., 2022).
Material Science and Imaging
- In material science, the development of aggregation-induced emission (AIE) dots with applications in cytoplasm and nuclear imaging showcases the utility of specific fluorophores for bioimaging. This suggests potential applications for fluorescent derivatives of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline in creating novel imaging agents (Wang et al., 2014).
Safety And Hazards
The safety and hazards associated with “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, a related compound, “4-Aminotetrahydropyran”, has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage7.
Future Directions
The future directions for “2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline” are not explicitly mentioned in the search results. However, related compounds are used in the synthesis of anti-cancer compounds3 and organic semiconductors3, suggesting potential applications in medicine and electronics.
properties
IUPAC Name |
2-fluoro-4-(oxan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUHVXZTRHONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



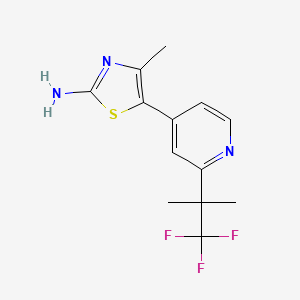
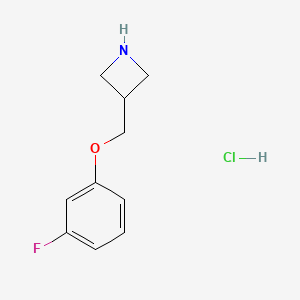
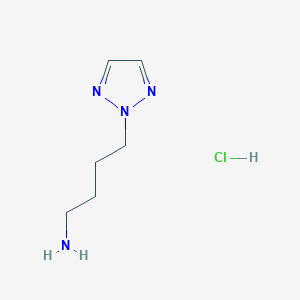
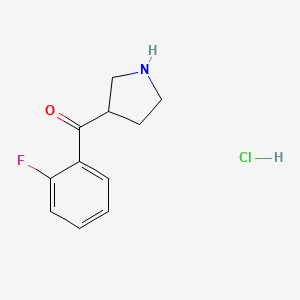
![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
